molecular formula C26H23ClN2O3 B13136122 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione CAS No. 89868-53-1

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione

Cat. No.: B13136122
CAS No.: 89868-53-1
M. Wt: 446.9 g/mol
InChI Key: GMYISYUXUDFPFP-UHFFFAOYSA-N
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Description

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to an anthracene backbone

Properties

CAS No.

89868-53-1

Molecular Formula

C26H23ClN2O3

Molecular Weight

446.9 g/mol

IUPAC Name

1,4-diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H23ClN2O3/c27-21-22(28)19-20(25(31)18-9-5-4-8-17(18)24(19)30)23(29)26(21)32-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7,28-29H2

InChI Key

GMYISYUXUDFPFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3Cl)N)C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. One common route includes:

    Nitration: Introduction of nitro groups to the anthracene ring.

    Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Halogenation: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: Attachment of the cyclohexylphenoxy group through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction of the anthracene core can lead to dihydroanthracene derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.

    Biology: Investigated for its potential as a fluorescent marker in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The phenoxy and amino groups enhance its binding affinity to DNA, while the anthracene core facilitates intercalation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in chemical reactions.

    2-Chloroanthraquinone: Lacks the amino and phenoxy groups, limiting its biological applications.

    3-Phenoxyanthraquinone: Lacks the amino and chloro groups, affecting its electronic properties.

Uniqueness

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the phenoxy group enhances its photophysical properties.

This compound’s versatility makes it a valuable tool in various fields of research, from synthetic chemistry to medicinal applications.

Biological Activity

1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits notable biological activities, primarily focusing on its antitumor properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The anthraquinone structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to cellular damage and apoptosis.
  • Inhibition of Topoisomerases : It may inhibit topoisomerase II, an enzyme critical for DNA replication and cell division.

Antitumor Activity

A significant study published in a peer-reviewed journal highlighted the antitumor efficacy of this compound in various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines.
Cell LineIC50 (µM)Mechanism of Action
HeLa5DNA intercalation
MCF-710ROS generation
A54915Topoisomerase inhibition

In Vivo Studies

In vivo studies conducted on murine models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight for a duration of 14 days.

Safety and Toxicity

While the compound shows promising antitumor activity, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, it does not exhibit significant adverse effects on liver and kidney functions. However, further long-term studies are necessary to establish safety profiles.

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